rel-trans-Methoprene Epoxide

Description

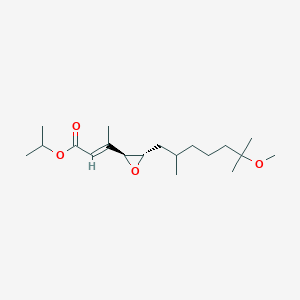

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAXFRRFHMMZEL-KZCVOZDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019414 | |

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65277-96-5 | |

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of rel-trans-Methoprene Epoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of rel-trans-Methoprene Epoxide, a significant metabolite of the insect growth regulator methoprene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical characteristics of the compound. It offers a detailed exploration of its identity, structural features, and available data on its physical properties. Furthermore, this guide outlines the metabolic pathway leading to its formation, discusses synthetic strategies, and presents analytical methodologies for its detection and quantification. The stability and degradation of rel-trans-Methoprene Epoxide are also examined, providing a holistic understanding of this molecule's behavior. This guide is intended to serve as a valuable resource, consolidating critical information to support further research and application.

Introduction

rel-trans-Methoprene Epoxide is a primary metabolite of methoprene, a widely used insect growth regulator that functions as a juvenile hormone analog. By mimicking the action of juvenile hormone, methoprene disrupts the developmental processes of various insect species, preventing them from reaching maturity and reproducing.[] The metabolic conversion of methoprene to its epoxide derivative is a crucial aspect of its biological activity and environmental fate.[2][3] Understanding the physicochemical properties of this epoxide is paramount for toxicological studies, environmental impact assessments, and the development of more effective and targeted pest control strategies. This guide provides an in-depth analysis of these properties, synthesizing available data with expert insights into their determination and significance.

Chemical Identity and Structure

A precise understanding of the chemical identity and structure of rel-trans-Methoprene Epoxide is fundamental for any scientific investigation.

Nomenclature and Identifiers

-

Systematic IUPAC Name: propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate[4]

-

Common Synonyms: Methoprene epoxide, rel-trans-Methoprene Epoxide[4]

-

CAS Number: 65277-96-5[4]

-

Molecular Formula: C₁₉H₃₄O₄[4]

-

Molecular Weight: 326.47 g/mol [4]

Structural Representation

The structure of rel-trans-Methoprene Epoxide is characterized by the presence of an epoxide ring, which replaces the 2,4-diene functionality of the parent methoprene molecule.

-

SMILES: CC(C)OC(=O)/C=C(\C)/[C@H]1CC(C)CCCC(C)(C)OC[4]

Figure 1: 2D structure of rel-trans-Methoprene Epoxide.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various matrices, its bioavailability, and its environmental distribution. For rel-trans-Methoprene Epoxide, much of the available data is based on computational predictions, highlighting an area for future experimental validation.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₃₄O₄ | [4] |

| Molecular Weight | 326.47 g/mol | [4] |

| Physical State | Predicted to be an oil | - |

| Boiling Point | 396.7 ± 17.0 °C | Predicted |

| Density | 0.975 ± 0.06 g/cm³ | Predicted |

| Solubility | Slightly soluble in Chloroform and DMSO | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 4.4 | Predicted by XLogP3 |

Synthesis and Formation

rel-trans-Methoprene Epoxide is primarily formed through the metabolic transformation of methoprene in biological systems. However, its chemical synthesis is essential for obtaining pure standards for analytical and toxicological studies.

Metabolic Pathway: In Vivo Formation

In insects and other organisms, the epoxidation of methoprene is a key metabolic step.[2][3] This biotransformation is typically catalyzed by cytochrome P450 monooxygenases.[4] This enzymatic process introduces an oxygen atom across one of the double bonds in the diene system of methoprene, leading to the formation of the epoxide.

Figure 2: Metabolic formation of rel-trans-Methoprene Epoxide.

Chemical Synthesis: A Conceptual Protocol

The chemical synthesis of rel-trans-Methoprene Epoxide can be achieved through the epoxidation of methoprene. A general and robust method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Expert Insight: The choice of the epoxidizing agent and reaction conditions is critical to control selectivity and minimize side reactions. The diene system in methoprene presents a challenge, and reaction conditions must be optimized to favor the formation of the desired mono-epoxide.

Step-by-Step Conceptual Protocol for Epoxidation:

-

Dissolution: Dissolve methoprene in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in the same solvent to the cooled methoprene solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Workup: Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure rel-trans-Methoprene Epoxide.

Figure 3: Conceptual workflow for the synthesis of rel-trans-Methoprene Epoxide.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of rel-trans-Methoprene Epoxide in various matrices, including biological samples and environmental media.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the analysis of methoprene and its metabolites.

5.1.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with a suitable detector is a common method for the analysis of methoprene and its derivatives.[5]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detection: Ultraviolet (UV) detection can be used, although for higher sensitivity and selectivity, mass spectrometry (MS) is preferred.

Expert Insight: Due to the non-polar nature of methoprene and its epoxide, derivatization may be necessary to enhance ionization efficiency for mass spectrometric detection, particularly for trace-level analysis.

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like methoprene and its metabolites.

-

Column: A non-polar or medium-polarity capillary column is suitable.

-

Injection: Splitless injection is often used for trace analysis.

-

Ionization: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern can provide structural information.

Spectroscopic Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the protons on the epoxide ring in the range of 2.5-3.5 ppm. The characteristic signals for the isopropyl group and the rest of the aliphatic chain would also be present.

-

¹³C NMR: The carbon atoms of the epoxide ring would likely appear in the range of 50-60 ppm.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a characteristic absorption band for the C-O-C stretching of the epoxide ring around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region.[6]

5.2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 326. The fragmentation pattern would likely involve the loss of the isopropoxy group and cleavage of the aliphatic chain.

Stability and Degradation

The stability of rel-trans-Methoprene Epoxide is a critical factor in its biological activity and environmental persistence. Epoxides are known to be reactive molecules and can undergo various degradation reactions.

Hydrolytic Degradation

Epoxides can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding diols. This is a likely degradation pathway in aqueous environments.[7] The rate of hydrolysis is influenced by pH and temperature.

Enzymatic Degradation

In biological systems, epoxide hydrolases can catalyze the hydrolysis of epoxides to diols.[8] This enzymatic degradation is a key detoxification pathway in many organisms.

Photodegradation

While specific data for the epoxide is limited, the parent compound, methoprene, is known to undergo rapid photodegradation.[2] It is plausible that the epoxide is also susceptible to degradation upon exposure to sunlight.

Conclusion

rel-trans-Methoprene Epoxide, as a key metabolite of methoprene, possesses a unique set of physicochemical properties that dictate its biological and environmental behavior. This guide has consolidated the available information on its chemical identity, structure, and properties, much of which is currently based on predictive models. The outlined synthetic and analytical methodologies provide a foundation for researchers to produce and study this compound. A deeper understanding of its stability and degradation pathways is crucial for a comprehensive risk assessment. Further experimental validation of the predicted physicochemical properties and the development of specific, validated analytical methods are critical areas for future research that will undoubtedly contribute to the safer and more effective use of methoprene-based insect growth regulators.

References

-

Environmental Fate of Methoprene. (2004). [Link]

-

Synthesis of S-(+)-methoprene. (2006). ResearchGate. [Link]

-

Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines. (2004). PubMed. [Link]

-

methoprene (147). (2016). Food and Agriculture Organization of the United Nations. [Link]

-

Methoprene - Beyond Pesticides. (2001). Beyond Pesticides. [Link]

-

Developmental toxicity of methoprene and several degradation products in Xenopus laevis. (2003). PubMed. [Link]

-

rel-trans-Methoprene Epoxide. PubChem. [Link]

-

Epoxide Hydrolases: Multipotential Biocatalysts. (2023). PubMed. [Link]

-

Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. (2006). ResearchGate. [Link]

-

Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials. (2023). MDPI. [Link]

-

Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. (2010). Oberlin College and Conservatory. [Link]

-

¹H-NMR spectrum of epoxide 13 at −20 °C. Grouped in red, blue and green... (2019). ResearchGate. [Link]

-

Epoxidation of Terpenes. (2017). MDPI. [Link]

-

Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. (2022). MDPI. [Link]

-

Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. (2021). MDPI. [Link]

-

METHOPRENE - EXTOXNET PIP. EXTOXNET. [Link]

-

Fragmentation study of diastereoisomeric 2-methyltetrols, oxidation products of isoprene, as their trimethylsilyl ethers, using gas chromatography/ion trap mass spectrometry. (2004). PubMed. [Link]

-

ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U - ISMAR. (1991). ISMAR. [Link]

-

Kinetics of the reactions of isoprene-derived hydroxynitrates: Gas phase epoxide formation and solution phase hydrolysis. (2014). ResearchGate. [Link]

-

Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides. (2021). PubMed Central. [Link]

-

The Infrared Spectra of Polymers V: Epoxies. (2022). ResearchGate. [Link]

Sources

- 2. littlefireants.com [littlefireants.com]

- 3. Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effectiveness of methoprene, an insect growth regulator, against temephos-resistant Aedes aegypti populations from different Brazilian localities, under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.oberlin.edu [www2.oberlin.edu]

- 8. Epoxide Hydrolases: Multipotential Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

rel-trans-Methoprene Epoxide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of rel-trans-Methoprene Epoxide, a key metabolite of the insect growth regulator methoprene. This document delves into its chemical identity, synthesis, biochemical significance, and analytical methodologies, offering field-proven insights for researchers in insecticide development, environmental science, and drug metabolism.

Introduction

rel-trans-Methoprene Epoxide is the primary active metabolite of methoprene, a widely used juvenile hormone analog (JHA) that disrupts the developmental cycle of various insect species.[] Its formation and subsequent metabolic fate are crucial for understanding the efficacy and environmental impact of methoprene-based insecticides. This guide will explore the fundamental aspects of this epoxide, providing a robust resource for scientific professionals.

Table of Contents

-

Chemical Identity and Molecular Structure

-

Synthesis and Stereochemistry

-

Biochemical Formation and Mechanism of Action

-

Metabolic Fate: The Role of Epoxide Hydrolases

-

Analytical Methodologies for Detection and Quantification

-

Applications in Research and Development

-

References

Chemical Identity and Molecular Structure

A thorough understanding of the chemical properties of rel-trans-Methoprene Epoxide begins with its fundamental identifiers and structure.

| Property | Value | Source |

| CAS Number | 65277-96-5 | [2][3] |

| Molecular Formula | C₁₉H₃₄O₄ | [2][3] |

| Molecular Weight | 326.47 g/mol | [3] |

| IUPAC Name | propan-2-yl (2E)-3-[(2R,3R)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate | [3] |

The molecular structure of rel-trans-Methoprene Epoxide is characterized by a terminal epoxide ring on the terpenoid-like chain of the methoprene backbone. The "rel-trans" nomenclature indicates the relative stereochemistry of the substituents on the epoxide ring.

Sources

An In-depth Technical Guide to the Mechanism of Action of Methoprene and its Epoxide Metabolite

<

Abstract

Methoprene, a widely utilized insect growth regulator (IGR), functions as a potent juvenile hormone (JH) analog, disrupting the normal developmental processes in target insect species. Its mechanism of action hinges on its ability to mimic endogenous JH, leading to catastrophic failures in metamorphosis and reproduction. This guide provides a detailed technical examination of the molecular cascade initiated by methoprene and its active epoxide metabolite. We will delve into the structure and function of the juvenile hormone receptor complex, the specific binding interactions of these juvenoids, the downstream transcriptional consequences, and the metabolic activation pathways. Furthermore, this document furnishes field-proven experimental protocols for the elucidation of these mechanisms, designed for researchers and drug development professionals in entomology and pest management.

Introduction: Methoprene as a Juvenile Hormone Analog

Juvenile hormones are a class of sesquiterpenoid hormones in insects that are crucial for regulating development, most notably by preventing premature metamorphosis in larval stages and promoting vitellogenesis in adult females.[1][2] Methoprene and other JH mimics, often referred to as juvenoids, exploit this endocrine pathway.[3][4] By applying these compounds at specific developmental windows when endogenous JH titers should be low, they effectively maintain the "status quo," leading to developmental arrest, the formation of non-viable intermediates (e.g., larval-pupal monsters), or sterility in adults.[3][5][6] The discovery that a mutation in the Methoprene-tolerant (Met) gene conferred resistance to this insecticide was the critical first step in identifying the molecular target of these compounds.[1][7][8]

The Juvenile Hormone Receptor Complex: Met and Taiman

The functional intracellular receptor for juvenile hormone is not a single protein but a heterodimeric complex of two basic-helix-loop-helix Per-Arnt-Sim (bHLH-PAS) domain proteins: Methoprene-tolerant (Met) and Taiman (Tai), the latter of which is also known as Steroid Receptor Coactivator (SRC).[7][9][10]

-

Methoprene-tolerant (Met): This protein is the ligand-binding component of the receptor complex.[1][2][11] The C-terminal PAS-B domain of Met contains a conserved hydrophobic pocket that is both necessary and sufficient for the high-affinity binding of JH and its analogs like methoprene.[1][2] In its unbound state, Met is thought to exist as an inactive homodimer.[1][2]

-

Taiman (Tai): Tai serves as the dimerization partner for Met.[7][9] It does not bind JH itself but its interaction with Met is strictly dependent on the presence of a JH agonist.[1][2]

The formation of the active Met-Tai heterodimer is the central event in JH signal transduction.[7][9]

Core Mechanism of Action: Ligand Binding and Transcriptional Activation

The action of methoprene begins with its binding to the Met protein, which induces a series of conformational changes and subsequent molecular events.

-

Ligand Binding: Methoprene, mimicking endogenous JH, binds to the hydrophobic pocket within the PAS-B domain of the Met protein.[1][2] This binding event is specific and of high affinity.[1][8]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in Met. This change serves two purposes: it causes the dissociation of the inactive Met-Met homodimer and simultaneously exposes a surface that allows for the binding of Taiman.[1][2]

-

Formation of the Active Complex: The newly formed, ligand-activated Met-Tai heterodimer is the functional JH receptor complex.[2][7]

-

DNA Binding and Transcriptional Regulation: The Met-Tai complex translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.[9][10][12] This binding initiates the recruitment of the transcriptional machinery to either activate or repress gene expression. A key downstream target that is rapidly induced is the transcription factor Krüppel-homolog 1 (Kr-h1), which is a primary mediator of the anti-metamorphic effects of JH.[7][9][10][13]

The following diagram illustrates this signaling pathway:

Caption: Cytochrome P450 enzymes metabolize methoprene into its more active epoxide form.

Experimental Protocols for Mechanistic Studies

To validate and quantify the interactions described above, specific biochemical and molecular assays are essential. These protocols provide a self-validating framework through the use of appropriate controls.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound (e.g., methoprene, methoprene epoxide) for a receptor. [14]It measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the Met receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Express the full-length Met protein in a suitable system (e.g., insect cell lines like Sf9, or in vitro transcription/translation).

-

Prepare a membrane or cytosolic fraction containing the receptor.

-

Determine the total protein concentration using a standard method (e.g., BCA assay). [15]

-

-

Assay Setup:

-

Set up reactions in a 96-well plate. [15] * Each well will contain:

-

A fixed amount of receptor preparation (e.g., 10-50 µg protein).

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-JH III) at a concentration near its Kd.

-

A range of concentrations of the unlabeled competitor (methoprene or its epoxide).

-

-

Controls:

-

Total Binding: Wells with receptor and radioligand only.

-

Non-specific Binding (NSB): Wells with receptor, radioligand, and a large excess of unlabeled JH III to saturate all specific binding sites.

-

-

-

Incubation:

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C). [15]

-

-

Separation:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific filter binding. [15] * Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand. [15]

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter. [15] * Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and use the Cheng-Prusoff equation to calculate the Ki (inhibition constant), which reflects the affinity of the competitor for the receptor.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures changes in the mRNA levels of JH-responsive genes, such as Kr-h1, following treatment with methoprene.

Step-by-Step Methodology:

-

Experimental Treatment:

-

Culture a relevant insect cell line or use whole insects/tissues.

-

Treat the samples with methoprene (or its epoxide) at various concentrations and for different time points.

-

Include a vehicle-only control (e.g., DMSO).

-

-

RNA Extraction:

-

Isolate total RNA from the treated and control samples using a standard method (e.g., TRIzol reagent or a commercial kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mix containing: cDNA template, gene-specific primers for your target gene (Kr-h1) and a reference (housekeeping) gene (e.g., actin, GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

-

Run the reaction in a qRT-PCR instrument. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression in the treated samples relative to the control samples using the ΔΔCt method. [13]

-

Quantitative Data Summary

The binding affinity of various juvenoids to the Met receptor can vary. The following table summarizes representative binding affinity data from published literature.

| Compound | Insect Species | Binding Affinity (Ki or Kd) | Reference |

| JH III | Tribolium castaneum | ~16 nM (Kd) | [1] |

| Methoprene | Tribolium castaneum | ~388 nM (Ki) | [1] |

| Pyriproxyfen | Tribolium castaneum | ~4.75 nM (Ki) | [1] |

| JH III | Drosophila melanogaster | ~5.3 nM (Kd) | [3] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are both measures of affinity; lower values indicate tighter binding.

Conclusion

The mechanism of action of methoprene and its epoxide metabolite is a well-defined process of molecular mimicry. By acting as agonists for the Met-Tai juvenile hormone receptor complex, they hijack a critical endocrine signaling pathway. This leads to the inappropriate expression of anti-metamorphic genes like Kr-h1, ultimately disrupting development and reproduction with high specificity to insects. The experimental frameworks provided herein offer robust methods for further investigating this pathway, screening novel IGR candidates, and understanding the molecular basis of insecticide resistance.

References

-

Cui, Y., et al. (2021). Juvenile hormone induces methoprene-tolerant 1 phosphorylation to increase interaction with Taiman in Helicoverpa armigera. Journal of Biological Chemistry. Available at: [Link]

-

Charles, J. P., et al. (2011). Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant. Proceedings of the National Academy of Sciences, 108(52), 21128-21133. Available at: [Link]

-

Zhang, J., et al. (2021). Juvenile hormone induces methoprene-tolerant 1 phosphorylation to increase interaction with Taiman in Helicoverpa armigera. PubMed. Available at: [Link]

-

Jindra, M., et al. (2011). Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant. PNAS. Available at: [Link]

-

Cui, Y., et al. (2021). Juvenile hormone induces methoprene-tolerant 1 phosphorylation to increase interaction with Taiman in Helicoverpa armigera. ResearchGate. Available at: [Link]

-

Gevaert, J., et al. (2020). Crucial Role of Juvenile Hormone Receptor Components Methoprene-Tolerant and Taiman in Sexual Maturation of Adult Male Desert Locusts. MDPI. Available at: [Link]

-

Palli, S. R. (2021). Stage-specific action of juvenile hormone analogs. Journal of Pesticide Science. Available at: [Link]

-

Cui, Y., et al. (2021). Gene expression gradient of representative genes of juvenile hormone... ResearchGate. Available at: [Link]

-

Verma, A., & Ha, N. C. (2012). Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene. PLOS One. Available at: [Link]

-

Miura, K., et al. (2005). Characterization of the Drosophila Methoprene-tolerant gene product. Science.gov. Available at: [Link]

-

Zou, Z., et al. (2013). Juvenile hormone and its receptor, methoprene-tolerant, control the dynamics of mosquito gene expression. PNAS. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Jindra, M., & Bittova, L. (2020). The juvenile hormone receptor as a target of juvenoid “insect growth regulators”. Archives of Insect Biochemistry and Physiology. Available at: [Link]

-

Beckstead, R. B., et al. (2005). Specific Transcriptional Responses to Juvenile Hormone and Ecdysone in Drosophila. NIH. Available at: [Link]

-

McDonnell, C. M., et al. (2005). Regulation of cytochrome P450 genes in Drosophila melanogaster by methoprene and the methoprene receptor. 2005 ESA Annual Meeting. Available at: [Link]

-

Palli, S. R. (2022). Juvenile hormone receptor Methoprene tolerant: Functions and applications. PMC. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Jindra, M., Palli, S. R., & Riddiford, L. M. (2013). The juvenile hormone signaling pathway in insect development. PubMed. Available at: [Link]

-

Goodman, W. (n.d.). Juvenile Hormone Regulation of Gene Expression. University of Wisconsin. Available at: [Link]

-

Nouzova, M., et al. (2020). Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. NIH. Available at: [Link]

-

Wang, Y., et al. (2007). Identification and Characterization of a Juvenile Hormone Response Element and Its Binding Proteins. PMC. Available at: [Link]

-

Morisseau, C., & Hammock, B. D. (2014). Juvenoid hormone and juvenile hormone mimics methoprene and R-20458. ResearchGate. Available at: [Link]

-

Rynes, J., et al. (2022). Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction. PubMed Central. Available at: [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

Strange, P. G. (2000). Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

-

Charles, J. P., et al. (n.d.). Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant. Scholarly Community Encyclopedia. Available at: [Link]

-

Feyereisen, R. (1999). Insect cytochrome P450s. PubMed. Available at: [Link]

-

Jindra, M., Bellés, X., & Shinoda, T. (2015). Chapter Four – The Juvenile Hormone Receptor and Molecular Mechanisms of Juvenile Hormone Action. Semantic Scholar. Available at: [Link]

-

Wei, D., et al. (2021). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. MDPI. Available at: [Link]

-

Godlewski, J., Wang, S., & Wilson, T. G. (2006). The Drosophila Juvenile Hormone Receptor Candidates Methoprene-tolerant (MET) and Germ Cell-expressed (GCE) Utilize a Conserved LIXXL Motif to Bind the FTZ-F1 Nuclear Receptor. PMC. Available at: [Link]

-

Feyereisen, R. (2006). Insect cytochrome P450s: thinking beyond detoxification. CABI Digital Library. Available at: [Link]

-

Stevenson, B. J., et al. (2012). Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth. NIH. Available at: [Link]

-

Furlan, A., et al. (2021). State of the structure address on MET receptor activation by HGF. PMC. Available at: [Link]

-

Minkoff, C., & Wilson, T. G. (1992). The Competitive Ability and Fitness Components of the Methoprene-Tolerant (Met) Drosophila Mutant Resistant to Juvenile Hormone Analog Insecticides. PMC. Available at: [Link]

Sources

- 1. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. entu.cas.cz [entu.cas.cz]

- 4. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. hormone analogue methoprene: Topics by Science.gov [science.gov]

- 9. biodragon.cn [biodragon.cn]

- 10. Juvenile hormone induces methoprene-tolerant 1 phosphorylation to increase interaction with Taiman in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Characterization of a Juvenile Hormone Response Element and Its Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Biological Activity of rel-trans-Methoprene Epoxide as a Juvenile Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of rel-trans-Methoprene Epoxide, a key metabolite of the insect growth regulator methoprene. As a potent juvenile hormone analog (JHA), methoprene epoxide plays a crucial role in disrupting insect development, offering a valuable tool for pest management and a subject of interest for fundamental research in insect endocrinology. This document delves into the chemical properties, synthesis, mechanism of action, biological efficacy, and the methodologies used to evaluate the juvenoid activity of rel-trans-Methoprene Epoxide. Through a synthesis of technical data and field-proven insights, this guide serves as an essential resource for researchers and professionals in entomology, pest control, and drug development.

Introduction: The Significance of Juvenile Hormone Analogs

Insect juvenile hormones (JHs) are a class of sesquiterpenoid hormones that are central to the regulation of a multitude of physiological processes in insects, including developmental timing, metamorphosis, reproduction, and diapause.[1] Synthetic compounds that mimic the action of JHs, known as juvenile hormone analogs (JHAs), have been developed as biorational insecticides.[2] Unlike conventional neurotoxic insecticides, JHAs disrupt the endocrine system of insects, leading to developmental arrest, sterility, or death, primarily by preventing the transition from immature to adult stages.[1] Methoprene was one of the first commercially successful JHAs, valued for its specificity to insects and relatively low toxicity to non-target organisms.[2] rel-trans-Methoprene Epoxide is a significant metabolite of methoprene and its biological activity is of considerable interest for understanding the complete toxicological profile of the parent compound and for the potential development of new, more targeted insect growth regulators.

Chemical Profile and Synthesis of rel-trans-Methoprene Epoxide

rel-trans-Methoprene Epoxide is the epoxidized form of methoprene at the C2-C3 double bond. The "rel-trans" designation refers to the relative stereochemistry of the substituents on the oxirane ring.

Chemical Structure:

-

IUPAC Name: propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate

-

CAS Number: 65277-96-5

-

Molecular Formula: C₁₉H₃₄O₄

-

Molecular Weight: 326.47 g/mol

Synthesis of rel-trans-Methoprene Epoxide from Methoprene

The synthesis of rel-trans-Methoprene Epoxide from methoprene typically involves an epoxidation reaction targeting the double bond at the 2,4-dienoate moiety of the methoprene molecule. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of Methoprene

-

Dissolution: Dissolve methoprene in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the stirred methoprene solution. The slow addition is crucial to maintain the reaction temperature and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material (methoprene) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.

-

Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure rel-trans-Methoprene Epoxide.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of rel-trans-Methoprene Epoxide.

Mechanism of Action: The Met-Taiman Receptor Complex

The primary molecular target of JHAs, including rel-trans-Methoprene Epoxide, is the juvenile hormone receptor, a heterodimer of two bHLH-PAS-domain proteins: Methoprene-tolerant (Met) and Taiman (Tai), also known as Steroid Receptor Coactivator (SRC).[3][4]

In the absence of a ligand, Met is thought to exist in an inactive state. Upon binding of a JH or a JHA like methoprene epoxide to the ligand-binding pocket within the PAS-B domain of Met, a conformational change is induced.[3] This change facilitates the heterodimerization of Met with Tai.[4] The resulting activated Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.[5] A key downstream target is the gene Krüppel-homolog 1 (Kr-h1), which plays a crucial role in suppressing the expression of metamorphic genes. By maintaining high levels of Kr-h1 expression at inappropriate times, JHAs prevent the initiation of metamorphosis.

Signaling Pathway Diagram:

Caption: Juvenile hormone signaling pathway initiated by a JHA.

Biological Activity and Efficacy

While specific quantitative data for the biological activity of rel-trans-Methoprene Epoxide is not as abundant as for its parent compound, studies on methoprene's metabolites indicate that its biological activity is significant. The epoxidation of methoprene is a key metabolic step, and the resulting epoxide is a potent juvenoid.

Table 1: Comparative Biological Activity of Methoprene and Related Compounds

| Compound | Target Organism | Bioassay | Endpoint | Activity (LC50/EC50/IC50) | Reference |

| S-Methoprene | Aedes aegypti | Larval emergence inhibition | IE50 | 0.505 ppb | [6] |

| S-Methoprene | Culex quinquefasciatus | Larval emergence inhibition | IE50 | 0.428 ppb | [6] |

| Pyriproxyfen | Galleria mellonella | Larval mortality | LC50 | 9.99 ppm | [7] |

| Fenoxycarb | Galleria mellonella | Larval mortality | LC50 | 10.12 ppm | [7] |

Experimental Protocols for Assessing Biological Activity

Galleria mellonella Topical Bioassay for Juvenoid Activity

The greater wax moth, Galleria mellonella, is a widely used model organism for evaluating the biological activity of JHAs due to its sensitivity and ease of rearing.[8] The topical application assay is a standard method to determine the dose-response relationship of a test compound.

Step-by-Step Protocol:

-

Insect Rearing: Rear Galleria mellonella larvae on an artificial diet at a constant temperature (e.g., 28-30°C) and humidity.

-

Selection of Larvae: Select last instar larvae of a uniform size and weight for the assay.

-

Preparation of Test Solutions: Prepare serial dilutions of rel-trans-Methoprene Epoxide in a suitable solvent, such as acetone. A solvent-only control group is essential.

-

Topical Application: Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.

-

Incubation: Place the treated larvae individually in petri dishes with a small amount of diet and incubate under the same conditions as rearing.

-

Observation and Scoring: Monitor the larvae daily. Record mortality and developmental abnormalities, such as the formation of larval-pupal intermediates or failure to complete ecdysis. The scoring is typically done after the control group has pupated and emerged as adults.

-

Data Analysis: Calculate the percentage of developmental inhibition at each concentration. Determine the effective dose (ED50) or lethal dose (LD50) using probit analysis.

Diagram of Galleria mellonella Bioassay Workflow:

Caption: Workflow for the Galleria mellonella topical bioassay.

Met-Taiman Receptor Binding Assay

A quantitative understanding of the interaction between rel-trans-Methoprene Epoxide and the Met-Taiman receptor complex can be achieved through a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a radiolabeled JH from the receptor.

Step-by-Step Protocol:

-

Receptor Preparation: Express and purify the ligand-binding domain of the Met protein and the Tai protein from a suitable expression system (e.g., baculovirus-infected insect cells).[9]

-

Radioligand: Use a commercially available radiolabeled JH, such as [³H]-JH III.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

Competition Assay: In a multi-well plate, incubate a constant concentration of the purified Met protein and [³H]-JH III with increasing concentrations of unlabeled rel-trans-Methoprene Epoxide.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a technique such as filtration through a glass fiber filter or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-JH III as a function of the concentration of rel-trans-Methoprene Epoxide. Calculate the half-maximal inhibitory concentration (IC50) and subsequently the binding affinity (Kd) using the Cheng-Prusoff equation.

Metabolism and Degradation

Methoprene is known to be rapidly metabolized in insects and other organisms. The primary metabolic pathways include ester hydrolysis and oxidative cleavage.[1] The formation of methoprene epoxide is a result of oxidative metabolism. Further metabolism of the epoxide can occur through epoxide hydration, leading to the formation of a diol, which can then be further degraded and excreted. The rate and pathways of metabolism can vary significantly between different insect species, which can influence the overall biological activity and selectivity of the parent compound.

Conclusion and Future Directions

rel-trans-Methoprene Epoxide is a biologically active metabolite of methoprene that functions as a potent juvenile hormone analog. Its mechanism of action through the Met-Taiman receptor complex is well-established, leading to the disruption of insect metamorphosis. While quantitative data on its specific activity is limited, the available information suggests it is a key contributor to the overall insecticidal effect of methoprene.

Future research should focus on obtaining precise quantitative data on the biological activity of rel-trans-Methoprene Epoxide against a range of target and non-target insect species. Comparative studies with methoprene and other JHAs will provide a clearer understanding of its relative potency and selectivity. Furthermore, detailed investigations into its binding affinity for the Met-Taiman receptor complex from different insect orders will aid in the rational design of new, more species-specific insect growth regulators.

References

-

Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials. (n.d.). MDPI. [Link]

-

Comparative bioactivity of S-methoprene and novel S-methobutene against mosquitoes (Diptera: Culicidae). (2023). Journal of Medical Entomology, 60(6), 1357–1363. [Link]

-

Csondes, A. (2004). Environmental Fate of Methoprene. California Department of Pesticide Regulation. [Link]

-

Effectiveness of Methoprene, an Insect Growth Regulator, Against Temephos-Resistant Aedes aegypti Populations from Different Brazilian Localities, Under Laboratory Conditions. (2005). Journal of Medical Entomology, 42(5), 830-837. [Link]

-

Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines. (2004). Environmental Toxicology and Chemistry, 23(6), 1458-1464. [Link]

-

In silico and bio assay of juvenile hormone analogs as an insect growth regulator against Galleria mellonella (wax moth) - Part I. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2582. [Link]

-

Juvenile hormone and its receptor methoprene-tolerant promote ribosomal biogenesis and vitellogenesis in the Aedes aegypti mosquito. (2018). Proceedings of the National Academy of Sciences, 115(19), E4398-E4407. [Link]

-

Juvenile hormone receptor Methoprene tolerant: Functions and applications. (2022). Insect Science, 30(1), 3-19. [Link]

-

Odinokov, V. N., Ishmuratov, G. Y., Kharisov, R. Y., Serebryakov, E. P., & Tolstikov, G. A. (1993). Synthesis of S-(+)-methoprene. Russian Chemical Bulletin, 42(1), 98-101. [Link]

-

Pereira, M. F., & Rossi, C. C. (2022). Overview of rearing and testing conditions and a guide for optimizing Galleria mellonella breeding and use in the laboratory for scientific purposes. Journal of Apicultural Research, 61(5), 589-604. [Link]

-

Charles, J. P., et al. (2011). Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant. Proceedings of the National Academy of Sciences, 108(52), 21128-21133. [Link]

-

Peferoen, M., & De Loof, A. (1980). A. JH concentrations in extracts of the wax moth Galleria mellonella as measured by the Galleria bioassay (De Loof and Van Loon 1979). Annales de la Société Royale Zoologique de Belgique, 110(3-4), 125-133. [Link]

-

Lozano, J., et al. (2014). A Role for Taiman in Insect Metamorphosis. PLoS Genetics, 10(8), e1004769. [Link]

-

Jindra, M., et al. (2015). Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation. Journal of Biological Chemistry, 290(31), 18936-18947. [Link]

-

Miyakawa, H., et al. (2021). Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene-tolerant. The FEBS Journal, 288(16), 4867-4880. [Link]

-

The Galleria bioassay for detecting Juvenile Hormone activity. (A) The... (n.d.). ResearchGate. [Link]

-

Tumova, L., et al. (2022). Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction. Proceedings of the National Academy of Sciences, 119(48), e2212390119. [Link]

-

Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii. (2023). protocols.io. [Link]

-

The Virtuous Galleria mellonella Model for Scientific Experimentation. (2021). Journal of Fungi, 7(12), 1073. [Link]

-

Jindra, M. (2019). Methoprene. In Encyclopedia of Toxicology (3rd ed., pp. 209-211). Elsevier. [Link]

Sources

- 1. littlefireants.com [littlefireants.com]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Juvenile hormone and its receptor methoprene-tolerant promote ribosomal biogenesis and vitellogenesis in the Aedes aegypti mosquito - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative bioactivity of S-methoprene and novel S-methobutene against mosquitoes (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Methoprene Epoxide

Abstract

Methoprene, a cornerstone of integrated pest management strategies, functions as a juvenile hormone analog, disrupting the developmental cycle of various insect species. Its metabolic fate within target organisms and the environment is of critical importance for understanding its efficacy, potential for resistance development, and ecotoxicological profile. This technical guide provides a comprehensive overview of methoprene epoxide, a primary metabolite of methoprene. We will delve into its discovery, natural occurrence, biosynthesis, chemical characteristics, and the analytical methodologies requisite for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of insecticides, insect physiology, and environmental chemistry.

Introduction to Methoprene and its Mode of Action

Methoprene is a widely utilized insect growth regulator (IGR) that mimics the action of juvenile hormone (JH), a critical endocrine signaling molecule in insects.[1] By acting as a JH agonist, methoprene interferes with the normal maturation processes, preventing larvae from successfully metamorphosing into reproductive adults.[2] This disruption of the insect life cycle, rather than direct toxicity, classifies methoprene as a biochemical pesticide.[3] Its application is particularly effective against pests where the larval stage is the primary nuisance or vector of disease, such as mosquitoes.[4]

The (S)-enantiomer of methoprene is the more biologically active form.[5] The discovery and development of methoprene in the late 1960s and early 1970s by Zoëcon Corporation marked a significant advancement in creating more environmentally sensitive approaches to insect control.[6]

Discovery of Methoprene Epoxide: A Primary Metabolite

Following the introduction of methoprene, scientific inquiry naturally progressed to understanding its metabolic pathways in target and non-target organisms. The identification of methoprene epoxide as a significant metabolite was a key step in this process. While a singular, seminal publication on its initial discovery is not readily apparent in the reviewed literature, its presence as a metabolite is well-established in toxicological and metabolic studies. For instance, studies on the developmental toxicity of methoprene and its degradation products have included methoprene epoxide as a key analyte.[3] The formation of epoxides is a common metabolic route for compounds containing alkene functional groups, often mediated by cytochrome P450 monooxygenases.[7]

Natural Occurrence and Biosynthesis

Methoprene epoxide is not known to occur naturally in the environment in the absence of methoprene application. Its presence is a direct result of the metabolic transformation of the parent compound in various organisms.

Occurrence in Insects

In insects, methoprene is metabolized by a suite of detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s).[8] These enzymes catalyze the epoxidation of the alkene bond in the methoprene molecule, leading to the formation of methoprene epoxide.[7] This metabolic conversion is a critical aspect of insecticide resistance, as the overexpression of certain P450s can lead to enhanced detoxification and reduced efficacy of methoprene.[9] The specific P450 isozymes responsible for methoprene epoxidation can vary between insect species. For example, in the mosquito Aedes aegypti, several P450 genes within the CYP6 and CYP9 subfamilies are known to be involved in xenobiotic metabolism and are likely candidates for this biotransformation.[7]

Occurrence in Other Organisms and the Environment

Methoprene also undergoes degradation in soil and water through microbial action and photolysis.[8] While the primary degradation products are often simpler molecules, the formation of methoprene epoxide as an intermediate in these processes is plausible, although less extensively documented than its formation in insects. In vertebrates, methoprene is also subject to metabolic breakdown, and the formation of epoxide intermediates is a recognized pathway for xenobiotic metabolism.[3]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of methoprene epoxide is essential for developing analytical methods and for predicting its environmental fate and transport.

| Property | Value | Source |

| Chemical Name | rel-trans-Methoprene Epoxide | [10] |

| Molecular Formula | C₁₉H₃₄O₄ | [10] |

| Molecular Weight | 326.47 g/mol | [10] |

| Appearance | Colorless Oil | [11] |

| Boiling Point | 396.7±17.0 °C (Predicted) | [11] |

| Density | 0.975±0.06 g/cm³ (Predicted) | [11] |

| Solubility | Slightly soluble in Chloroform and DMSO | [11] |

Spectroscopic Characterization:

-

¹H-NMR: The proton NMR spectrum of epoxides typically shows characteristic signals for the protons on the oxirane ring in the range of 2.5-3.5 ppm.[12] For methoprene epoxide, specific shifts would be influenced by the surrounding alkyl chain. The disappearance of alkene proton signals and the appearance of these upfield signals would confirm epoxidation.[13]

-

Mass Spectrometry: The mass spectrum of methoprene epoxide would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be indicative of the epoxide structure and the aliphatic side chain.

Biosynthetic Pathway of Methoprene Epoxide

The formation of methoprene epoxide from methoprene is an oxidative process primarily catalyzed by cytochrome P450 enzymes. This enzymatic reaction introduces an oxygen atom across one of the double bonds of the methoprene molecule.

Analytical Methodologies for Methoprene Epoxide

The accurate quantification of methoprene epoxide in various matrices is crucial for metabolic studies, environmental monitoring, and risk assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Rationale for Method Selection

Direct analysis of methoprene and its metabolites can be challenging due to their nonpolar nature, which can lead to poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.[14] While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the ionization of methoprene, a direct analytical method for the epoxide is desirable to avoid additional sample preparation steps and potential derivatization inefficiencies.[14][15] A direct LC-MS/MS method offers a more streamlined workflow for quantifying the epoxide metabolite.

Experimental Protocol: Direct LC-MS/MS Analysis of Methoprene Epoxide

The following protocol is a generalized workflow for the direct analysis of methoprene epoxide in a biological matrix, such as insect hemolymph or tissue homogenate. Method validation and optimization are critical for each specific application and matrix.

Step 1: Sample Preparation and Extraction

-

Homogenization: Homogenize the biological tissue (e.g., 100 mg) in a suitable buffer (e.g., 1 mL of phosphate-buffered saline). For liquid samples like hemolymph, a dilution step may be sufficient.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of methoprene epoxide, if available) to the homogenate to correct for matrix effects and variations in extraction efficiency.

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of a nonpolar organic solvent (e.g., ethyl acetate or hexane) to the homogenate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the nonpolar methoprene epoxide from other matrix components.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed. The gradient can be optimized to achieve good peak shape and separation.

-

Flow Rate: A flow rate of 0.3 mL/min is common for this type of column.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of such compounds.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion (the protonated molecule of methoprene epoxide, [M+H]⁺) and monitoring for one or more specific product ions that are formed upon collision-induced dissociation. This provides high selectivity and sensitivity.

-

Optimization: The cone voltage and collision energy should be optimized for methoprene epoxide to achieve the most abundant and stable precursor and product ions.

-

Biological Activity and Significance

The biological activity of methoprene epoxide is a subject of ongoing research. As a metabolite, its juvenile hormone activity is generally considered to be lower than that of the parent compound, methoprene.[11] However, it is still an important molecule to consider in toxicological assessments, as it can contribute to the overall biological effect of methoprene exposure. Studies have investigated the effects of methoprene and its metabolites on non-target organisms, and understanding the specific contribution of the epoxide is crucial for a comprehensive environmental risk assessment.[10]

Conclusion

Methoprene epoxide is a key metabolite in the biotransformation of the widely used insect growth regulator, methoprene. Its formation, primarily through the action of cytochrome P450 enzymes in insects, is a critical factor in both the efficacy of methoprene and the development of insecticide resistance. This technical guide has provided an overview of the discovery, natural occurrence, biosynthesis, and chemical properties of methoprene epoxide, along with a detailed protocol for its analysis. Further research into the specific P450 isozymes involved in its formation across different insect species and a more thorough characterization of its biological activity will continue to enhance our understanding of this important molecule and its role in insect control and environmental science.

References

-

Aronov, P. A., Dettmer, K., Christiansen, J. A., Cornel, A. J., & Hammock, B. D. (2005). Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization. Journal of Agricultural and Food Chemistry, 53(9), 3306–3312. [Link]

-

Fathi, S., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 467-478. [Link]

-

La Clair, J. J. (2001). Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines. Environmental Toxicology and Chemistry, 20(5), 1134-1141. [Link]

-

Tzotzos, G. (2025). Properties of “Stable” Mosquito Cytochrome P450 Enzymes. Insects, 16(2), 184. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366546, Methoprene. Retrieved January 21, 2026, from [Link].

-

Hersh, M. H., & Law, M. (2017). Non-target effects of methoprene and larvicidal surface films on invertebrate predators of mosquito larvae. Journal of Vector Ecology, 42(1), 126-133. [Link]

-

Kamita, S. G., et al. (2011). Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene. PLoS ONE, 6(11), e28392. [Link]

-

Stevenson, B. J., et al. (2012). Transcription profiling of eleven cytochrome P450s potentially involved in xenobiotic metabolism in the mosquito Aedes aegypti. Insect Molecular Biology, 21(3), 335-349. [Link]

-

Braga, I. A., et al. (2005). Effectiveness of methoprene, an insect growth regulator, against temephos-resistant Aedes aegypti populations from different Brazilian localities, under laboratory conditions. Journal of Medical Entomology, 42(5), 830-837. [Link]

-

Jindra, M., & Bittova, L. (2020). The juvenile hormone receptor as a target of juvenoid “insect growth regulators”. Archives of Insect Biochemistry and Physiology, 103(2), e21652. [Link]

-

Hrdý, I., et al. (2022). Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction. Proceedings of the National Academy of Sciences, 119(48), e2215027119. [Link]

-

Noriega, F. G. (2019). Epoxidation of juvenile hormone was a key innovation improving insect reproductive fitness. Proceedings of the National Academy of Sciences, 116(5), 1435-1437. [Link]

-

Odinokov, V. N., et al. (1993). Synthesis of S-(+)-methoprene. Russian Chemical Bulletin, 42(1), 98-101. [Link]

-

Pinto, L. D., et al. (2007). Toxicity of methoprene as assessed by the use of a model microorganism. Ecotoxicology and Environmental Safety, 68(2), 246-252. [Link]

-

Palli, S. R. (2022). Juvenile hormone receptor Methoprene tolerant: Functions and applications. Frontiers in Physiology, 13, 1047113. [Link]

-

Braga, I. A., et al. (2006). Evaluation of methoprene effect on Aedes aegypti (Diptera: Culicidae) development in laboratory conditions. Memórias do Instituto Oswaldo Cruz, 101(2), 217-221. [Link]

-

Henderson, G., & Miller, R. J. (2015). Effects of methoprene, a juvenile hormone analog, on survival of various developmental stages, adult emergence, and reproduction of the Asian citrus psyllid, Diaphorina citri. Pest Management Science, 71(11), 1568-1575. [Link]

-

Aronov, P. A., et al. (2005). Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. Journal of Agricultural and Food Chemistry, 53(9), 3306-3312. [Link]

-

Kłosiński, P., & Słowiński, M. (2021). Methoprene, a Juvenile Hormone Analog, Causes Winter Diapause Elimination in Univoltine Bee Species Osmia bicornis L. Insects, 12(11), 1015. [Link]

-

Miller, T. A., & Salgado, V. L. (2014). The central role of mosquito cytochrome P450 CYP6Zs in insecticide detoxification revealed by functional expression and structural modelling. Insect Biochemistry and Molecular Biology, 54, 1-11. [Link]

-

Giraudo, M., et al. (2019). The juvenile hormone receptor as a target of juvenoid “insect growth regulators”. Archives of Insect Biochemistry and Physiology, 103(2), e21652. [Link]

-

Central Life Sciences. (n.d.). History of (S)-Methoprene. Retrieved January 21, 2026, from [Link]

-

Hinks, C. F., & Spurr, D. T. (1983). Identification of 10, 11-epoxide and other cyclobenzaprine metabolites isolated from rat urine. Drug Metabolism and Disposition, 11(2), 165-171. [Link]

-

Ko, J., et al. (2018). Identification of an Epoxide Metabolite of Lycopene in Human Plasma Using 13C-Labeling and QTOF-MS. Metabolites, 8(1), 15. [Link]

-

Baker, F. C., & Miller, C. A. (1984). Metabolism of the insect growth regulator methoprene in the dog. Journal of Agricultural and Food Chemistry, 32(1), 72-77. [Link]

-

Oregon State University. (n.d.). CH 336: Epoxide Spectroscopy. Retrieved January 21, 2026, from [Link]

-

AERU. (n.d.). Methoprene (Ref: OMS 1697). Retrieved January 21, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Mosquito P450 enzymes for insecticide screening | LSTM [lstmed.ac.uk]

- 3. Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription profiling of eleven cytochrome P450s potentially involved in xenobiotic metabolism in the mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The central role of mosquito cytochrome P450 CYP6Zs in insecticide detoxification revealed by functional expression and structural modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-target effects of methoprene and larvicidal surface films on invertebrate predators of mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. entu.cas.cz [entu.cas.cz]

- 11. Identification of an Epoxide Metabolite of Lycopene in Human Plasma Using 13C-Labeling and QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. marinelipids.ca [marinelipids.ca]

- 13. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mmcd.org [mmcd.org]

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Methoprene Epoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methoprene, a widely utilized insect growth regulator, undergoes various transformation processes in the environment, leading to the formation of several degradation products. Among these is methoprene epoxide, a molecule of interest due to its potential for biological activity and distinct environmental behavior. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation pathways of methoprene epoxide. It delves into the formation of this epoxide from its parent compound, its subsequent abiotic and biotic degradation, and the analytical methodologies required for its study. This document is intended to serve as a critical resource for researchers and professionals engaged in environmental science, ecotoxicology, and drug development, providing the foundational knowledge necessary to design robust experimental protocols and interpret environmental data related to this important transformation product.

Introduction: The Significance of Methoprene Epoxide in Environmental Science

Methoprene is a juvenile hormone analog used to control a variety of insect pests in agriculture and public health.[1] Its mode of action is to disrupt the normal developmental processes of insects, preventing them from reaching maturity.[1] While methoprene itself is known to degrade relatively quickly in the environment through processes like photodegradation and microbial metabolism, its transformation can lead to the formation of various metabolites.[1][2] One such metabolite is methoprene epoxide.

The formation of an epoxide ring on the methoprene molecule introduces a reactive functional group that can alter its chemical and toxicological properties. Epoxides, in general, are known to be electrophilic and can react with nucleophiles, including cellular macromolecules. This reactivity underscores the importance of understanding the environmental persistence, degradation pathways, and ultimate fate of methoprene epoxide. This guide will explore the formation of methoprene epoxide from methoprene and its subsequent degradation through abiotic and biotic mechanisms.

Physicochemical Properties of Methoprene and Its Epoxide

The environmental distribution and fate of a chemical are heavily influenced by its physicochemical properties. While specific experimental data for methoprene epoxide is scarce in publicly available literature, we can infer some of its likely properties based on its structure and the known properties of methoprene.

| Property | Methoprene | Methoprene Epoxide (Predicted) | Influence on Environmental Fate |

| Molecular Formula | C₁₉H₃₄O₃ | C₁₉H₃₄O₄ | The addition of an oxygen atom increases the molecular weight and polarity. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.50[1] | Likely lower than methoprene | A lower Log Kₒw would suggest a slight increase in water solubility and potentially reduced sorption to organic matter in soil and sediment compared to methoprene. |

| Water Solubility | Slightly soluble[2] | Likely slightly higher than methoprene | Increased polarity due to the epoxide group would likely lead to a marginal increase in water solubility. |

| Vapor Pressure | 2.36 x 10⁻⁵ mm Hg (at 25°C)[1] | Likely lower than methoprene | The increase in polarity and molecular weight would be expected to decrease its volatility. |

Formation of Methoprene Epoxide

Methoprene epoxide is formed from methoprene through an epoxidation reaction, which involves the addition of an oxygen atom across one of the double bonds in the methoprene molecule. This transformation can be mediated by biological systems. In mammals, for instance, epoxidation is a common metabolic reaction catalyzed by cytochrome P450 monooxygenases.[3] While the specific conditions for its formation in the environment are not well-documented, it is plausible that similar enzymatic processes in microorganisms present in soil and water could contribute to its formation.

Abiotic Degradation Pathways of Methoprene Epoxide

Once formed, methoprene epoxide is subject to abiotic degradation processes, primarily hydrolysis and photolysis.

Hydrolysis

The epoxide ring is susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This reaction is often catalyzed by acidic or basic conditions.[4] In the environment, the pH of water and soil can influence the rate of hydrolysis.

The hydrolysis of an epoxide ring typically results in the formation of a vicinal diol (two hydroxyl groups on adjacent carbon atoms). The reaction can proceed through different mechanisms depending on the pH. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water.

Expected Hydrolysis Reaction of Methoprene Epoxide:

Methoprene Epoxide + H₂O → Methoprene Diol

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The parent compound, methoprene, is known to undergo rapid photodegradation in the presence of sunlight.[1][2] It is likely that methoprene epoxide also absorbs light in the environmentally relevant UV spectrum, leading to its degradation.

The process of direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo various reactions, including bond cleavage. The rate of photolysis is dependent on the light intensity and the quantum yield of the reaction (the efficiency with which absorbed light leads to a chemical change).

Conceptual Photodegradation Pathway:

Caption: Conceptual diagram of methoprene epoxide photolysis.

Biotic Degradation Pathways of Methoprene Epoxide

Microbial metabolism is a major route of degradation for many organic compounds in the environment. It is anticipated that microorganisms in soil and water play a significant role in the breakdown of methoprene epoxide.

Microbial Metabolism

Microorganisms possess a diverse array of enzymes that can catalyze the degradation of complex organic molecules. For epoxides, a key class of enzymes is the epoxide hydrolases.[5] These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding diol. This is often a detoxification step, as the resulting diols are typically less reactive than the parent epoxides.

Enzymatic Hydrolysis of Methoprene Epoxide:

Caption: Enzymatic hydrolysis of methoprene epoxide.

Following the initial hydrolysis, the resulting diol and other potential metabolites can be further degraded by microbial communities through various metabolic pathways, ultimately leading to the formation of smaller, simpler molecules and potentially complete mineralization to carbon dioxide and water.

Major Metabolites of Methoprene and Potential Metabolites of Methoprene Epoxide

The primary identified metabolites of methoprene in the environment are methoxycitronellal and methoprene acid.[1][6]

Based on the known degradation pathways of epoxides, the primary metabolite expected from the hydrolysis of methoprene epoxide is methoprene diol . Further degradation of methoprene diol and other potential metabolites of methoprene epoxide would likely follow pathways similar to those of other aliphatic esters and ethers, involving oxidation and cleavage of the carbon skeleton.

Experimental Methodologies for Studying the Environmental Fate of Methoprene Epoxide